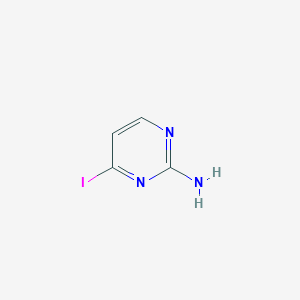

2-Amino-4-iodopyrimidine

Descripción general

Descripción

2-Amino-4-iodopyrimidine is a useful research compound. Its molecular formula is C4H4IN3 and its molecular weight is 221 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2-Amino-4-iodopyrimidine is a derivative of 2-aminopyrimidin-4-one, also known as isocytosine . This compound has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities Related compounds have been shown to target proteins such as macrophage migration inhibitory factor (mif) and its homolog mif2 .

Mode of Action

For instance, 4-iodopyrimidine derivatives have been shown to label MIF and MIF2, enabling the visualization of these proteins’ translocation from the cytoplasm to the nucleus .

Biochemical Pathways

Related compounds have been implicated in various biological processes, including antiviral and antitumor activities, combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal responses .

Result of Action

For example, 4-iodopyrimidine derivatives have been shown to enable the visualization of the translocation of MIF and MIF2 from the cytoplasm to the nucleus .

Análisis Bioquímico

Biochemical Properties

2-Amino-4-iodopyrimidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It has been used in the design of biologically active compounds, including those with antiviral and antitumor activities .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

2-Amino-4-iodopyrimidine is a nitrogen-containing heterocyclic compound notable for its biological activities and potential applications in medicinal chemistry. This compound, characterized by an amino group at the 2-position and an iodine atom at the 4-position of the pyrimidine ring, has garnered attention due to its ability to interact with various biological targets, leading to significant pharmacological effects.

- Molecular Formula : CHNI

- Molecular Weight : Approximately 220.1 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in organic solvents; insoluble in water

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antiviral properties

- Antibacterial effects

- Anticancer potential

- Inhibition of specific enzymes

The compound has been utilized in the development of selective probes for labeling biological molecules, such as the Macrophage migration inhibitory factor (MIF) and its homolog MIF2, facilitating studies on cellular processes like translocation in response to stimuli.

Enzyme Inhibition

One significant area of research involves the inhibition of β-glucuronidase, an enzyme associated with various pathological conditions including colon cancer and renal diseases. The ability of this compound derivatives to inhibit this enzyme suggests potential therapeutic applications in cancer treatment.

Study on Biofilm Modulation

A study investigated the biofilm formation capabilities of various 2-amino-pyrimidine derivatives, including those related to this compound. The results indicated that certain derivatives could effectively modulate biofilm formation in Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated up to 80% inhibition of biofilm formation at specific concentrations, highlighting their potential as anti-biofilm agents .

| Compound | Inhibition (%) | IC (µM) |

|---|---|---|

| Compound 23 | 66% | 137 |

| Compound 26 | 80% | 67 |

Antimicrobial Activity

Another study focused on the antimicrobial properties of various substituted pyrimidines, including those derived from this compound. These compounds were tested against multiple bacterial strains, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings emphasized the versatility of pyrimidine derivatives in combating antibiotic-resistant strains .

The biological activity of this compound is largely attributed to its structural features, which allow for specific interactions with biological targets. For instance:

- The amino group can participate in hydrogen bonding with active sites on enzymes.

- The iodine atom may enhance lipophilicity, improving cell membrane permeability and interaction with intracellular targets.

Propiedades

IUPAC Name |

4-iodopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFBUSIUBSVISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671995 | |

| Record name | 4-Iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815610-16-3 | |

| Record name | 4-Iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.